(Z)-Neochlorogenic acid, also known as 5-caffeoylquinic acid, is a naturally occurring phenolic compound derived from the esterification of caffeic acid and quinic acid. This compound is part of the chlorogenic acid family, which includes various isomers that are prevalent in numerous plants. Neochlorogenic acid has garnered attention due to its significant biological activities, including antioxidant, anti-inflammatory, and potential anti-carcinogenic effects. It is primarily found in plants such as mulberry leaves and coffee beans, contributing to their health benefits.
Neochlorogenic acid is mainly extracted from natural sources like the leaves of the mulberry plant (Morus alba), coffee beans (Coffea spp.), and various fruits and vegetables. Its presence in these sources highlights its role in plant metabolism and its potential health benefits when consumed by humans.
Neochlorogenic acid belongs to the class of compounds known as hydroxycinnamic acids. It is specifically classified as a caffeoylquinic acid, which indicates its structure as an ester formed between caffeic acid and quinic acid. This classification places it within a broader category of polyphenols recognized for their antioxidant properties.
The synthesis of (Z)-neochlorogenic acid can be achieved through several methods, primarily involving the enzymatic or chemical esterification of caffeic acid and quinic acid.
The synthesis typically requires careful control of reaction conditions such as pH, temperature, and concentration to maximize yield and purity. The enzymatic approach is favored for its specificity and reduced environmental impact compared to chemical methods.
(Z)-Neochlorogenic acid has a molecular formula of CHO and a molecular weight of approximately 354.31 g/mol. The structure features a caffeoyl group attached to the 5-position of the quinic acid moiety.
The compound exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which can be used for structural confirmation during synthesis.
(Z)-Neochlorogenic acid participates in various chemical reactions due to its functional groups:
The stability of (Z)-neochlorogenic acid is influenced by environmental factors such as light and temperature, which may lead to degradation products that could affect its bioactivity.
The biological activities of (Z)-neochlorogenic acid are attributed to its ability to scavenge free radicals and modulate various biochemical pathways:
Research has shown that (Z)-neochlorogenic acid can downregulate specific microRNAs involved in lipid accumulation processes in liver cells, suggesting a protective role against non-alcoholic fatty liver disease.
Spectroscopic analyses (e.g., UV-Vis, NMR) provide insights into the compound's stability and reactivity under different conditions.
(Z)-Neochlorogenic acid has potential applications across various fields:
Research continues into optimizing extraction methods and understanding the full range of biological activities associated with (Z)-neochlorogenic acid, emphasizing its significance in health sciences and nutrition.
(Z)-Neochlorogenic acid (3-O-caffeoylquinic acid or 3-CQA) is biosynthesized through the shikimate pathway, a metabolic route exclusive to plants and microorganisms. This pathway generates aromatic amino acids (phenylalanine, tyrosine) that serve as precursors for phenylpropanoids. Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H). Subsequent activation by 4-coumarate-CoA ligase (4CL) yields p-coumaroyl-CoA. The pivotal step involves hydroxycinnamoyl transferases (HCT), which transfer the caffeoyl moiety to the 3-hydroxyl group of quinic acid, forming neochlorogenic acid [8]. Recent studies confirm that peroxidase-type p-coumaric acid 3-hydroxylase (C3H) in Brachypodium distachyon and GDSL lipase-like enzymes in sweet potato (Ipomoea batatas) further modulate this pathway, enhancing 3-CQA production under stress conditions [8].
Table 1: Key Enzymes in Neochlorogenic Acid Biosynthesis
Enzyme | Gene | Function | Localization |
---|---|---|---|
Phenylalanine ammonia-lyase | PAL | Deamination of phenylalanine to cinnamic acid | Cytoplasm |
Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
4-Coumarate-CoA ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA | Cytoplasm |
Hydroxycinnamoyl transferase | HCT | Esterification of quinic acid with caffeoyl-CoA | Vacuole |
Peroxidase-type C3H | C3H | Hydroxylation of p-coumaroyl shikimate | Chloroplasts |
The Rosaceae family is a significant reservoir of neochlorogenic acid, particularly in the genera Prunus and Rubus. In Prunus persica (yellow peach), 3-CQA constitutes 60–70% of total phenolic acids in the fruit mesocarp, with concentrations reaching 45.2 mg/100g FW [3] [10]. Prunus avium (sweet cherry) exhibits elevated 3-CQA levels postharvest, especially under melatonin treatment, which upregulates PAL and 4CL gene expression [4]. Rubus idaeus (raspberry) stems accumulate 3-CQA as a dominant phenolic, particularly in upper stem segments (180–2246 mg/100g DW), with wild variants showing higher quantities than cultivated ones [9]. Morus alba (white mulberry) leaves contain 3-CQA as a major antioxidant, though at lower concentrations (8.7 mg/g DW) compared to Rosaceae species [3].
Table 2: Neochlorogenic Acid in Rosaceae Species
Plant Source | Plant Part | Concentration | Notes |
---|---|---|---|
Prunus persica | Fruit | 38.2–45.2 mg/100g FW | Higher in yellow vs. white peaches |
Prunus avium | Fruit | 25.8 mg/100g FW | Increases 1.8-fold with melatonin treatment |
Rubus idaeus (wild) | Stems | 848.6 mg/100g DW (avg) | Dominant in upper stem segments |
Rubus idaeus (cultivated) | Stems | 993.8 mg/100g DW (avg) | Varietal differences in polyphenol content |
Morus alba | Leaves | 8.7 mg/g DW | Co-occurs with chlorogenic acid isomers |
Postharvest conditions critically influence 3-CQA stability and accumulation. In sweet cherries (Prunus avium cv. Ferrovia), combined pre- and post-harvest melatonin treatment (0.5 mM) elevates 3-CQA by 1.8-fold during cold storage (0°C for 12 days) by enhancing PAL and 4CL gene expression. This upregulation boosts phenylpropanoid flux, increasing 3-CQA from 12.3 mg/kg FW (control) to 22.1 mg/kg FW [4]. Conversely, uncontrolled storage promotes enzymatic degradation: Polyphenol oxidase (PPO) catalyzes 3-CQA oxidation, leading to fruit browning. In yellow peaches (Prunus persica cv. Jinxiu), controlled atmosphere storage (3.5–4% CO₂, 2–3% O₂) reduces PPO activity by 40% and retains 92% of initial 3-CQA after 21 days, whereas ambient storage depletes 65% of 3-CQA [10]. Mechanical damage during processing also accelerates degradation, as evidenced by a 30% reduction in crushed raspberry stems versus intact samples [9].
Neochlorogenic acid (3-CQA), chlorogenic acid (5-CQA), and cryptochlorogenic acid (4-CQA) are positional isomers differing in esterification sites on quinic acid. In coffee beans (Coffea spp.), 5-CQA dominates (5.8 g% in green Arabica), while 3-CQA is minor (0.3–0.9 g%) [1] [6]. Isomer distribution varies by species: Coffea canephora (Robusta) contains 15–20% more 3-CQA than C. arabica. Roasting drastically reduces all CQAs, but 3-CQA degrades fastest due to steric instability, with only 10% retained in dark roasts versus 25% of 5-CQA [1]. Biochemically, 3-CQA exhibits superior antioxidant capacity in vitro (IC₅₀ = 1.8 μM for DPPH scavenging) compared to 5-CQA (IC₅₀ = 2.4 μM) because its ortho-dihydroxy moiety in the caffeoyl group allows better radical stabilization [7]. However, 5-CQA shows higher bioavailability due to preferential binding to human serum albumin [5].
Table 3: Isomer Comparison in Coffee Beans (Green Arabica)
Isomer | Systematic Name | Concentration (g%) | Thermal Stability | Bioactivity |
---|---|---|---|---|
Neochlorogenic acid | 3-O-caffeoylquinic acid | 0.3–0.9 | Low (T₅₀ = 150°C) | Higher antioxidant potency |
Chlorogenic acid | 5-O-caffeoylquinic acid | 5.8 | Moderate (T₅₀ = 180°C) | Higher bioavailability |
Cryptochlorogenic acid | 4-O-caffeoylquinic acid | 0.3 | Low (T₅₀ = 155°C) | Intermediate properties |
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